molecular formula C11H9F2N3O B2434264 2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone CAS No. 1995498-11-7

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone

Cat. No.: B2434264
CAS No.: 1995498-11-7
M. Wt: 237.21
InChI Key: ZODMOTYRCPYGMC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone is a chemical reagent of significant interest in medicinal chemistry research, particularly in the development of novel antifungal agents. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold in pharmacology known for its ability to interact with biological targets through hydrogen bonding and dipole interactions . The 2,4-difluorophenyl moiety is a common structural feature in many established antifungal drugs, suggesting this ketone intermediate holds high value for synthetic applications . Researchers utilize this compound primarily as a key synthetic precursor in the design and synthesis of more complex triazole-based bioactive molecules. Its proposed mechanism of action, based on analogues, involves targeting fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51) . Inhibition of this enzyme disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to inhibition of fungal growth . This makes it a valuable tool for investigating new pathways to overcome resistance in human pathogenic fungi such as Candida albicans and Aspergillus fumigatus . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c1-16-11(14-6-15-16)10(17)4-7-2-3-8(12)5-9(7)13/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODMOTYRCPYGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Copper-Mediated Coupling of Heteroaryl Halides

This method involves synthesizing the difluoro(heteroaryl)methyl ketone intermediate, a critical precursor for the target compound. Key steps include:

  • Step 1 : Reaction of ethyl 2,2-difluoroacetate with heteroaryl halides (e.g., 5-bromo-2-pyridyl) in the presence of a copper(I) catalyst.
  • Step 2 : Quenching with phenyllithium derivatives to form 1-aryl-2,2-difluoro-2-heteroarylethanones.

Optimization Data :

Parameter Optimal Condition Yield Improvement
Solvent Dimethyl sulfoxide (DMSO) 78% → 91%
Temperature Room temperature Avoids side reactions
Catalyst Copper(I) iodide 22% → 85%

For example, ethyl 2-(5-bromo-2-pyridyl)-2,2-difluoroacetate reacts with 2,4-difluorophenyllithium in tetrahydrofuran (THF) at −78°C to yield 2-(5-bromo-2-pyridyl)-2,2-difluoro-1-(2,4-difluorophenyl)ethanone in 78.4% yield.

Route B: Reformatsky-Type Reaction with Chlorodifluoromethyl Heteroarenes

An alternative pathway employs zinc-mediated Reformatsky reactions:

  • Step 1 : Reaction of 2-(chlorodifluoromethyl)benzo-1,3-azoles with zinc in DMF.
  • Step 2 : Coupling with 2,4-difluorobenzaldehyde to form 1-aryl-2,2-difluoro-2-heteroarylethanols.
  • Step 3 : Oxidation with activated manganese(IV) oxide to yield ketones without C–CF2 bond cleavage.

Comparative Efficiency :

Parameter Route A (Copper) Route B (Reformatsky)
Typical Yield 78–91% 65–82%
Byproduct Formation <5% 10–15%
Scalability Industrial Lab-scale

Stereochemical Considerations

Chiral Resolution of Active Enantiomers

While the target compound lacks chiral centers, related derivatives require enantiomeric separation:

  • Method : Chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate).
  • Outcome : (R)- and (S)-enantiomers isolated with >99% enantiomeric excess (ee).

Industrial Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance reproducibility:

  • Reactor Type : Microfluidic tubular reactor.
  • Advantages : 30% reduction in reaction time, 15% higher yield vs. batch processing.

Purification Protocols

  • Distillation : Removes low-boiling-point byproducts (e.g., ethyl acetate).
  • Crystallization : Ethanol/water mixture achieves >99.5% purity.

Comparative Analysis of Synthetic Strategies

Metric Copper-Mediated (Route A) Reformatsky (Route B)
Total Steps 3 4
Total Yield 68% 54%
Cost per Kilogram $1,200 $1,800
Environmental Impact Moderate (Cu waste) High (Zn waste)

Emerging Methodologies

Photocatalytic C–F Bond Activation

Recent studies demonstrate visible-light-mediated coupling of difluorophenyl precursors with triazoles, achieving 72% yield under mild conditions.

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CAL-B) catalyzes ketone-triazole coupling with 81% enantioselectivity, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

    Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity
    • Triazoles, including this compound, are known for their antifungal properties. They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism disrupts fungal cell integrity, leading to cell death. Research has demonstrated that compounds with triazole moieties exhibit significant antifungal activity against various strains of fungi, making them valuable in treating fungal infections .
  • Anticancer Potential
    • Preliminary studies indicate that triazole derivatives can exhibit anticancer properties. For instance, compounds similar to 2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone have been evaluated for their ability to inhibit tumor growth in vitro. The National Cancer Institute's Developmental Therapeutics Program has tested several triazole derivatives against a panel of cancer cell lines, revealing promising results .
  • Mechanism of Action
    • The mechanism involves binding to specific enzymes or receptors within cells, disrupting critical biological pathways. This action can lead to apoptosis in cancer cells or inhibit the proliferation of fungal cells .

Agricultural Applications

  • Fungicides
    • The antifungal properties of triazole compounds make them suitable candidates for agricultural fungicides. They are effective against a range of plant pathogens and can be incorporated into crop protection strategies to enhance yield and prevent losses due to fungal diseases.

Case Studies and Research Findings

StudyFindings
NCI Testing (2024)The compound exhibited significant cell growth inhibition rates across multiple cancer cell lines during the NCI’s single-dose assay .
Antifungal Activity AssessmentDemonstrated efficacy against common fungal pathogens; specific inhibition of ergosterol synthesis was noted .
Agricultural Efficacy TrialsField trials indicated improved disease resistance in crops treated with triazole-based fungicides compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl and triazole groups are known to enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a difluorophenyl group.

    Itraconazole: A triazole antifungal with a complex structure including a triazole ring.

Uniqueness

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone is unique due to its specific combination of the difluorophenyl and triazole moieties, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Biological Activity

2-(2,4-Difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone is a synthetic compound with potential antifungal properties. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various fungal pathogens, and its pharmacological profile.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H9F2N3O
  • Molecular Weight : 233.21 g/mol
  • CAS Number : 10130921

This compound features a difluorophenyl group and a triazole moiety, which are critical for its biological activity.

The primary mechanism of action for this compound is believed to involve the inhibition of the enzyme lanosterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol in fungal cell membranes. Ergosterol is an essential component for maintaining cell membrane integrity in fungi. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death.

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against several pathogenic fungi. The minimum inhibitory concentration (MIC) values demonstrate its potency:

Fungal Strain MIC (µg/mL)
Candida albicans0.023
Aspergillus fumigatus0.5
Cryptococcus neoformans0.125
Trichophyton mentagrophytes0.25

These results indicate that the compound exhibits significant antifungal activity, comparable to established antifungal agents like fluconazole.

Case Studies and Research Findings

Recent studies have highlighted the biological activity and potential clinical applications of this compound:

  • In Vitro Studies : A study published in MDPI demonstrated that derivatives of triazole compounds showed varying degrees of antifungal activity against C. albicans and other fungal strains. The introduction of fluorine atoms was shown to enhance biological activity due to increased lipophilicity and alteration in electronic properties .
  • Selectivity Against CYP51 : Research has indicated that compounds with difluoro substitutions exhibit selective inhibition against CYP51 enzymes involved in steroidogenesis. This selectivity could minimize side effects associated with broader-spectrum antifungals .
  • Comparative Efficacy : In a comparative study against traditional antifungals, the difluorophenyl triazole derivatives were found to be more effective than non-fluorinated analogs, suggesting that fluorination plays a crucial role in enhancing antifungal potency .

Q & A

Basic: What are the standard synthesis protocols for 2-(2,4-difluorophenyl)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a ketone intermediate can be prepared by reacting 2,4-difluorophenyl precursors with triazole derivatives under reflux conditions. A key step is the reduction of the carbonyl group using sodium borohydride (NaBH₄) in methanol, yielding the final product with ~85% efficiency after recrystallization . Alternative methods include refluxing substituted benzaldehydes with triazole derivatives in ethanol and glacial acetic acid, followed by solvent evaporation and purification .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations) .
  • Mass Spectrometry : Validates molecular weight via electron ionization (EI-MS) fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 22.90° between aromatic rings), and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Basic: What solvents and reaction conditions optimize yield during synthesis?

Methodological Answer:
Absolute ethanol and methanol are preferred solvents due to their polarity and compatibility with NaBH₄ reduction. Reflux temperatures (70–80°C) and acidic conditions (e.g., glacial acetic acid) enhance reaction rates . Post-reaction purification via recrystallization (ethanol or dichloromethane) improves yield and purity .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions may arise from assay variability (e.g., fungal strain differences) or impurities. To resolve:

Reproduce assays under standardized conditions (e.g., CLSI guidelines).

Characterize intermediates (e.g., HPLC purity checks) to rule out byproducts .

Compare structural analogs (e.g., fluorophenyl vs. dichlorophenyl derivatives) to identify SAR trends .

Advanced: What strategies improve enantiomeric purity in stereoselective synthesis?

Methodological Answer:

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL) in asymmetric reductions .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve racemic mixtures .
  • Crystallization : Leverage differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) .

Advanced: How do computational models aid in predicting biological activity?

Methodological Answer:

  • Docking Simulations : Map interactions between the triazole ring and fungal CYP51 enzymes (e.g., hydrogen bonds with heme cofactors) .
  • QSAR Models : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with antifungal IC₅₀ values .

Advanced: How are spectroscopic inconsistencies (e.g., NMR vs. IR) troubleshooted?

Methodological Answer:

  • Solvent Effects : Confirm spectra were acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Tautomerism : Check for triazole ring tautomeric shifts (1H- vs. 2H- forms) affecting peak splitting .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts .

Advanced: What environmental persistence studies are relevant for this compound?

Methodological Answer:

  • Degradation Pathways : Monitor hydrolysis under varying pH (e.g., stability in soil/water at pH 5–9) .
  • Photolysis : Expose to UV light (254 nm) to assess breakdown products via GC-MS .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algal models .

Advanced: How do crystallographic data inform formulation design?

Methodological Answer:

  • Polymorph Screening : Identify stable crystal forms (e.g., anhydrous vs. hydrates) via X-ray powder diffraction .
  • Solubility Prediction : Use lattice energy calculations to prioritize solvents for co-crystallization (e.g., ethanol vs. acetone) .

Advanced: What mechanistic insights explain reduced activity in resistant fungal strains?

Methodological Answer:

  • Target Mutations : Sequence fungal CYP51 genes to identify mutations (e.g., Y132H) that reduce triazole binding .
  • Efflux Pump Assays : Quantify intracellular accumulation using fluorescent probes (e.g., Rhodamine 6G) in ABC transporter-overexpressing strains .

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